molecular formula C16H17NO B250316 N-ethyl-2-methyl-N-phenylbenzamide

N-ethyl-2-methyl-N-phenylbenzamide

Cat. No.: B250316
M. Wt: 239.31 g/mol
InChI Key: DABIHBTWUDISNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-methyl-N-phenylbenzamide, also known as N-phenyl-N-(2-methylpropyl)acetamide or N-phenyl-N-isopropylacetamide, is a synthetic compound with the molecular formula C16H19NO. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound is widely used in scientific research for its pharmacological properties and its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-ethyl-2-methyl-N-phenylbenzamide is not fully understood. However, it has been suggested that it may act as a modulator of voltage-gated sodium channels, which are involved in the transmission of pain signals in the nervous system. It may also interact with other neurotransmitter systems, such as the GABAergic and glutamatergic systems, to produce its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in response to inflammatory stimuli. It has also been shown to increase the levels of endogenous opioids, such as beta-endorphin, which are involved in pain modulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-2-methyl-N-phenylbenzamide in lab experiments is its well-established synthesis method and its availability from commercial sources. It also has a relatively low toxicity profile and has been shown to be well tolerated in animal studies. However, one of the limitations of using this compound is its limited water solubility, which may affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions for research on N-ethyl-2-methyl-N-phenylbenzamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Further studies are needed to investigate its efficacy and safety in human clinical trials. Another area of interest is its potential use as a modulator of sodium channels in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to better understand its mechanism of action and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of N-ethyl-2-methyl-N-phenylbenzamide involves the reaction between N-phenylacetamide and isopropyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound(2-methylpropyl)acetamide, which is then treated with ethyl iodide to produce this compound. This synthesis method has been well established in the literature and has been used in numerous studies.

Scientific Research Applications

N-ethyl-2-methyl-N-phenylbenzamide has been extensively studied for its pharmacological properties and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-ethyl-2-methyl-N-phenylbenzamide

InChI

InChI=1S/C16H17NO/c1-3-17(14-10-5-4-6-11-14)16(18)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3

InChI Key

DABIHBTWUDISNC-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.